N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide
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Overview
Description
N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide is a complex organic compound characterized by the presence of a cyanomethyl group, a difluorobiphenyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The synthesis begins with the preparation of the 3,5-difluorobiphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the difluorobiphenyl intermediate reacts with an amine source.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the amino-difluorobiphenyl intermediate reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorobiphenyl moiety can enhance its binding affinity and specificity towards certain biological targets, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-({3,5-dichloro-[1,1’-biphenyl]-2-yl}amino)acetamide
- N-(cyanomethyl)-2-({3,5-dimethyl-[1,1’-biphenyl]-2-yl}amino)acetamide
- N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide
Uniqueness
N-(cyanomethyl)-2-({3,5-difluoro-[1,1’-biphenyl]-2-yl}amino)acetamide is unique due to the presence of the difluorobiphenyl moiety, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-difluoro-6-phenylanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-8-13(11-4-2-1-3-5-11)16(14(18)9-12)21-10-15(22)20-7-6-19/h1-5,8-9,21H,7,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRDQSUDXAZJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)NCC(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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